1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include a pyrazole ring substituted with a dimethylamino phenyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution with Dimethylamino Phenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the dimethylamino phenyl group. This step often requires the use of catalysts such as Lewis acids to facilitate the reaction.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Lewis acids such as aluminum chloride for electrophilic substitution.
Major Products
Scientific Research Applications
1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-, dihydrochloride
- 1H-Pyrazol-4-amine, 3-(4-ethylphenyl)-, dihydrochloride
- 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)-, dihydrochloride
Uniqueness
1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride stands out due to its unique dimethylamino substitution, which imparts distinct electronic and steric properties
Properties
CAS No. |
91857-48-6 |
---|---|
Molecular Formula |
C11H16Cl2N4 |
Molecular Weight |
275.17 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1H-pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-15(2)9-5-3-8(4-6-9)11-10(12)7-13-14-11;;/h3-7H,12H2,1-2H3,(H,13,14);2*1H |
InChI Key |
DEFYDCFPXTXQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C=NN2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.